tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
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Overview
Description
tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate: is a synthetic organic compound with the molecular formula C13H24N2O3 This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic intermediate. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated and purified through column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:
Condensation Reactions: Reaction with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Substitution Reactions: The compound can undergo substitution reactions at the nitrogen atom in the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions:
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles from condensation products.
Major Products:
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction of condensation products with hydrazine hydrate.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is used in the synthesis of various spirocyclic compounds, which are valuable intermediates in organic synthesis .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of biologically active molecules. Spirocyclic compounds are often explored for their pharmacological properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes, leveraging its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and further research .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl N-(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- tert-Butyl N-(8R)-6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
Uniqueness: tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate stands out due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This unique arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
KHVXQKCRFSXIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
Origin of Product |
United States |
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